molecular formula C8H8FNO B048902 1-(4-Amino-2-fluorophenyl)ethanone CAS No. 112279-56-8

1-(4-Amino-2-fluorophenyl)ethanone

Cat. No.: B048902
CAS No.: 112279-56-8
M. Wt: 153.15 g/mol
InChI Key: CSRMETUFNPMTCM-UHFFFAOYSA-N
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Description

1-(4-Amino-2-fluorophenyl)ethanone is an organic compound with the molecular formula C8H8FNO. It is characterized by the presence of an amino group and a fluorine atom attached to a phenyl ring, along with an ethanone group.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Amino-2-fluorophenyl)ethanone can be synthesized through several methods. One common approach involves the reaction of 4-amino-2-fluorobenzaldehyde with a suitable reagent to introduce the ethanone group. This reaction typically requires a catalyst and specific reaction conditions to ensure high yield and purity .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chemical processes that optimize the reaction conditions for efficiency and cost-effectiveness. These methods often include the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Amino-2-fluorophenyl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted phenyl derivatives .

Scientific Research Applications

1-(4-Amino-2-fluorophenyl)ethanone has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(4-Amino-2-fluorophenyl)ethanone exerts its effects involves interactions with specific molecular targets and pathways. For instance, its biological activity may be attributed to its ability to interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Uniqueness: 1-(4-Amino-2-fluorophenyl)ethanone is unique due to the presence of both an amino group and a fluorine atom on the phenyl ring, which can influence its reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications .

Properties

IUPAC Name

1-(4-amino-2-fluorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO/c1-5(11)7-3-2-6(10)4-8(7)9/h2-4H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSRMETUFNPMTCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=C(C=C1)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50562305
Record name 1-(4-Amino-2-fluorophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50562305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112279-56-8
Record name 1-(4-Amino-2-fluorophenyl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=112279-56-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Amino-2-fluorophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50562305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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